7-Chloro-4-methoxyisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-6-12-5-7-4-8(11)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
ZUNNSBIJBDFULW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=CN=C1)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 7 Chloro 4 Methoxyisoquinoline Analogues
Fundamental Principles of Structure-Activity Relationship Analysis in Heterocyclic Chemistry
Structure-Activity Relationship (SAR) is a foundational concept in medicinal and organic chemistry that investigates the link between the molecular structure of a chemical compound and its biological activity. numberanalytics.comtaylorandfrancis.com The core principle of SAR is that the pharmacological effect of a molecule is determined by its chemical structure. By systematically analyzing this relationship, researchers can identify the key structural features—known as pharmacophores—that are responsible for a compound's desired biological effects. numberanalytics.comtaylorandfrancis.com
The process of SAR analysis is typically iterative. It starts with a "hit" or "lead compound," which is a molecule that exhibits a desired, albeit often modest, biological activity. Chemists then synthesize a series of analogues by methodically altering the lead's structure. drugdesign.org These alterations can include adding, removing, or replacing specific molecular fragments or functional groups. drugdesign.org Each new analogue is then tested to see how the structural modification affects its biological potency. This iterative cycle of synthesis, biological testing, and analysis allows for the development of a comprehensive understanding of the SAR for a particular class of compounds. The ultimate goal is to optimize the lead structure to design new compounds with improved potency, greater selectivity, and better safety profiles. numberanalytics.comdrugdesign.org
In the context of heterocyclic chemistry, several factors are paramount in SAR studies. numberanalytics.com The design and analysis of heterocyclic compounds focus on:
The type of heteroatom: The nature of the heteroatom (e.g., nitrogen, oxygen, sulfur) within the ring system significantly influences the molecule's electronic properties, polarity, and ability to form hydrogen bonds, all of which affect biological activity. numberanalytics.com
Substitution pattern: The position, type, and orientation of substituents on the heterocyclic core are critical. numberanalytics.com Altering these substituents can modify the molecule's electronic distribution, lipophilicity (its ability to dissolve in fats and cross cell membranes), and steric properties, thereby influencing its interaction with biological targets. numberanalytics.com
By correlating these structural features with biological data, SAR analysis provides crucial insights that guide the rational design of more effective therapeutic agents. drugdesign.org
Impact of Substituent Variations on Biological Potency
The biological potency of an isoquinoline (B145761) scaffold can be significantly modulated by altering the substituents at various positions. The electronic properties, size, and lipophilicity of these functional groups play a crucial role in how the molecule interacts with its biological target.
Role of Halogenation at Position 7 on Biological Activity
The substitution at position 7 of the quinoline (B57606) and isoquinoline ring systems is a critical determinant of biological activity, with the nature of the halogen atom having a profound impact. Generally, the introduction of substituents at the 7-position of the quinoline ring can lead to a loss of activity. who.int However, specific halogen substitutions have been shown to be favorable in certain contexts, particularly in the development of antimalarial agents.
A systematic study of 7-substituted 4-aminoquinolines revealed clear SAR trends related to the halogen at this position. nih.gov The research demonstrated that 7-iodo- and 7-bromo-aminoquinolines were as potent as their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. nih.gov In stark contrast, analogues bearing a 7-fluoro or a 7-trifluoromethyl group were found to be less active, especially against resistant parasite strains. nih.gov This suggests that the size and electronic properties of the halogen at C-7 are crucial for potent antimalarial action. Similarly, in a different class of compounds, the introduction of a fluorine atom at C-7 of a 6-chloroquinoline (B1265530) resulted in a significant decrease in antileishmanial activity. mdpi.com
| 7-Substituent | Side Chain at Position 4 | IC₅₀ (nM) vs. Chloroquine-Susceptible P. falciparum | IC₅₀ (nM) vs. Chloroquine-Resistant P. falciparum |
|---|---|---|---|
| -Cl (Chloro) | -HN(CH₂)₂NEt₂ | 12 | 12 |
| -Br (Bromo) | -HN(CH₂)₂NEt₂ | 10 | 10 |
| -I (Iodo) | -HN(CH₂)₂NEt₂ | 10 | 10 |
| -F (Fluoro) | -HN(CH₂)₂NEt₂ | 15 | 18 |
| -CF₃ (Trifluoromethyl) | -HN(CH₂)₂NEt₂ | 50 | 500 |
Influence of Methoxy (B1213986) Group at Position 4 on Target Engagement
The methoxy group (-OCH₃) is an important functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and influence the electronic properties and conformation of a molecule. While direct SAR studies on a 4-methoxy group on the isoquinoline ring are not extensively detailed in the available literature, its potential influence can be inferred from studies on related scaffolds.
The position and number of methoxy groups on an isoquinoline scaffold have been shown to affect the cytotoxicity of metal complexes derived from them, indicating the group's role in biological interactions. chinesechemsoc.org In other heterocyclic systems, methoxy groups are known to be critical for target engagement. For example, in one study, methoxy groups at the C6 and C7 positions of an isoquinoline derivative were found to be involved in hydrogen bond interactions with arginine residues in the binding pocket of a protein target. chemrxiv.org Furthermore, SAR studies on quinoline derivatives have shown that electron-donating groups like methoxy can enhance biological activity. rsc.org Conversely, the 4-position of the related quinolone scaffold is considered critical, with most substitutions leading to a loss of antimicrobial activity, highlighting the sensitivity of this position to structural changes. oup.com These findings collectively suggest that a methoxy group at position 4 of the isoquinoline ring would likely have a significant impact on target engagement by altering the molecule's hydrogen bonding capacity and electronic profile.
Effects of Side Chain Modifications at Position 4 on Functional Efficacy
The functional efficacy of 7-chloro-isoquinoline analogues is heavily influenced by the nature of the side chain at position 4. This position is a common site for modification to tune the pharmacological properties of the molecule.
Research on 7-chloro-4-aminoquinolines has shown that the length and structure of the diaminoalkane side chain at the 4-position are key to their antimalarial activity. nih.gov In another study, a series of 7-chloro-4-(phenylselanyl) quinoline analogues were synthesized to explore the impact of substituents on the C-4 side chain on antinociceptive and anti-inflammatory effects. nih.gov The results demonstrated that modifying the phenylselanyl moiety with different groups such as fluorine (-F), trifluoromethyl (-CF₃), and methyl (-CH₃) significantly altered the compound's efficacy in various models of pain and inflammation. nih.gov For instance, while most analogues showed antinociceptive effects, those with methyl (-CH₃) or carboxylic acid (-OOH) groups were inactive in the hot plate test, indicating a loss of central antinociceptive effect. nih.gov
| Parent Compound | Substituent on Phenylselanyl Side Chain | Activity in Chemical Nociception Models | Activity in Thermal (Hot Plate) Nociception Model |
|---|---|---|---|
| 7-chloro-4-(phenylselanyl) quinoline | -H | Active | Active |
| Analogue a | -F | Active | Active |
| Analogue b | -CF₃ | Active | Active |
| Analogue c | -Bis-CF₃ | Active | Active |
| Analogue d | -CH₃ | Active | Inactive |
| Analogue e | -OOH | Active | Inactive |
Furthermore, the development of hybrid molecules, such as 7-chloro-4-aminoquinoline-benzimidazoles, underscores the importance of the C-4 side chain. In these hybrids, the type of linker and the substituents on the benzimidazole (B57391) moiety attached at the 4-amino position were shown to have a substantial effect on their antiproliferative activity against cancer cell lines. mdpi.comresearchgate.net
SAR Studies in Specific Biological Contexts
SAR in Antimalarial Activity of Quinolines and Isoquinolines
The quinoline and isoquinoline scaffolds are central to the development of antimalarial drugs. nih.gov Chloroquine, a 7-chloro-4-aminoquinoline, has been a cornerstone of malaria treatment for decades, and extensive SAR studies have been conducted to understand its mechanism and overcome resistance. nih.gov
The SAR for antimalarial quinolines is well-defined in several key areas:
The 7-Chloro Group: The chlorine atom at position 7 is a hallmark of many active 4-aminoquinoline antimalarials. As previously discussed, substitution with other large halogens like bromine or iodine maintains high potency, whereas smaller (fluorine) or electron-withdrawing (trifluoromethyl) groups reduce activity. nih.gov Most 7-methoxy-aminoquinoline analogues were found to be largely inactive. nih.gov
The 4-Amino Side Chain: The basic aminoalkyl side chain at the C-4 position is crucial for the drug's accumulation in the acidic food vacuole of the parasite. The length and branching of this chain are critical for activity against both drug-sensitive and drug-resistant strains. nih.gov
The Quinoline Nucleus: While the quinoline ring is a privileged scaffold, it is not strictly essential for activity. who.int However, modifications to the ring system often have a significant impact. For instance, a comparison between quinoline and isoquinoline analogues showed that quinoline derivatives generally exhibited better antimalarial activity, though exceptions exist. tandfonline.com
Other Ring Substitutions: A 6-methoxy group, as seen in the 8-aminoquinoline (B160924) primaquine, has been shown to enhance activity. who.int In contrast, SAR studies of a quinoline-imidazole hybrid found that an electron-donating methoxy group at position 2 enhanced activity, while an electron-withdrawing chloro group at the same position led to its loss. rsc.org This highlights that the electronic influence of substituents and their specific location on the ring are pivotal.
Quantitative structure-activity relationship (QSAR) models have further confirmed that the antimalarial activity of 7-chloro-4-aminoquinoline derivatives is strongly influenced by a combination of steric, hydrophobic, and electronic factors. asianpubs.org
| 7-Substituent | Side Chain at Position 4 | IC₅₀ (nM) vs. Chloroquine-Susceptible Strain | IC₅₀ (nM) vs. Chloroquine-Resistant Strain |
|---|---|---|---|
| -Cl | -HN(CH₂)₃NEt₂ | 12 | 12 |
| -Br | -HN(CH₂)₃NEt₂ | 10 | 10 |
| -I | -HN(CH₂)₃NEt₂ | 10 | 10 |
| -F | -HN(CH₂)₃NEt₂ | 20 | 25 |
| -CF₃ | -HN(CH₂)₃NEt₂ | 40 | 100 |
| -OCH₃ | -HN(CH₂)₃NEt₂ | 150 | 3000 |
SAR in Antiproliferative Activity of Isoquinoline Derivatives
The quest for novel anticancer agents has led to extensive investigation of isoquinoline and its isomeric cousin, quinoline, as core structures. The 7-chloroquinoline framework, in particular, is a critical component in several compounds with demonstrated antiproliferative effects. mdpi.com
Systematic SAR studies on 4-amino-7-chloroquinoline derivatives have revealed key insights. For instance, in a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the nature of the linker between the two heterocyclic systems and the substituents on the benzimidazole ring significantly modulate cytotoxic activity. mdpi.comresearchgate.net Compounds lacking a substituent at the C-5 position of the benzimidazole ring generally showed increased selectivity. mdpi.com
Further research on 7-chloro-(4-thioalkylquinoline) derivatives highlighted the importance of the sulfur oxidation state and the length of the alkyl spacer. A series of 78 such compounds were tested against various human cancer cell lines. mdpi.com The results indicated that derivatives containing sulfinyl and sulfonyl groups, with a two or three-carbon spacer between the quinoline core and an aromatic ester, were particularly potent, with IC50 values in the low micromolar range against the CCRF-CEM leukemia cell line. mdpi.com This suggests that both the electronic properties of the sulfur-containing linker and the spatial arrangement of the molecule are crucial for activity.
In another study focusing on 4-substituted isoquinolines derived from the natural product lycobetaine, structural optimization led to the discovery of a potent derivative against neuroendocrine prostate cancer (NEPC) cells. mdpi.com Starting with a 4-aryl substituted isoquinoline, SAR studies revealed that specific substitutions on the aryl ring were critical. An ethoxy group at the 6-position of the isoquinoline ring, combined with a hydroxyl group at the meta-position of the 4-phenyl substituent, resulted in a compound with an IC50 value of 0.47 µM against the LASCPC-01 NEPC cell line and over 190-fold selectivity compared to the PC-3 prostate cancer cell line. mdpi.com
The position of substituents on the isoquinoline ring itself is also a determining factor. Studies on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have shown that acetoxy-substituted compounds play a role in inhibiting estrogen receptors, which is relevant for certain types of breast cancer. japsonline.com
Table 1: Antiproliferative Activity of Selected Isoquinoline and Quinoline Derivatives
| Compound Class | Key Structural Features | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | Unsubstituted at C-5 of benzimidazole | Leukemia/Lymphoma lines | General increase in selectivity | mdpi.com |
| 7-Chloro-(4-thioalkylquinoline) derivative | Sulfinyl/sulfonyl group with C2/C3 spacer | CCRF-CEM (Leukemia) | 0.55–2.74 µM | mdpi.com |
| 4-Aryl-isoquinoline derivative | 6-ethoxyisoquinoline with 4-(3-hydroxyphenyl) group | LASCPC-01 (NEPC) | 0.47 µM | mdpi.com |
| 7-Chloroquinoline hydrazone | Pyrrole unit attached to hydrazone | MDA-MB-435 (Melanoma) | 4x more active than Doxorubicin | nih.gov |
SAR in Anti-Trypanosoma cruzi Activity of 7-Chloro-4-Amino(oxy)quinoline Derivatives
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another area where quinoline-based compounds have shown promise. The 4-amino-7-chloroquinoline scaffold has been identified as a potential template for designing new trypanocidal agents. nih.gov
A screening of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives against T. cruzi epimastigotes (the extracellular form) and for cytotoxicity against murine fibroblasts identified several compounds with high selectivity for the parasite. nih.gov Specifically, quinolines where the 4-position was substituted with a short amino or amino-oxy linker showed significant activity. One derivative, compound 7 from the study, demonstrated the best selectivity index (SI=12.73) against the clinically relevant intracellular amastigote form of the parasite. nih.gov This highlights the importance of the side chain at the 4-position for anti-trypanosomal activity.
Research into related alkaloids, such as the waltheriones, further informs the SAR for anti-T. cruzi agents. While most waltheriones have a quinoline core, simpler pyridone-based analogues were synthesized to probe the SAR. chemrxiv.org Interestingly, the SAR for these simpler monocyclic structures did not directly parallel that of their more rigid quinoline-based counterparts. This suggests that the rigid, bicyclic quinoline core is important for potent activity against T. cruzi. chemrxiv.org
Other studies have shown that hybrid molecules incorporating the 7-chloroquinoline moiety can be effective. For example, hybrids with triazino indole (B1671886) structures have been screened against T. cruzi. mdpi.com The data consistently points to the 7-chloro-4-aminoquinoline core as a critical pharmacophore for anti-trypanosomal action, with modifications to the side chain at position 4 being a key area for optimization to enhance potency and selectivity. mdpi.com
Table 2: Anti-Trypanosoma cruzi Activity of 7-Chloro-4-Aminoquinoline Derivatives
| Compound Series | Key Structural Features | Parasite Stage | Key Finding | Reference |
|---|---|---|---|---|
| 7-Chloro-4-amino(oxy)quinolines | Various short amino/amino-oxy linkers at C4 | Epimastigotes & Amastigotes | A specific derivative showed the best selectivity (SI=12.73) against intracellular amastigotes. | nih.gov |
| Waltherione Analogues | Quinoline core vs. simpler pyridone core | Trypomastigotes | A rigid quinoline core was found to be important for potent activity. | chemrxiv.org |
| Triazino indole-quinoline hybrids | Hybrid molecule approach | Not specified | Screened for activity, reinforcing the utility of the quinoline scaffold. | mdpi.com |
Computational Chemistry Methodologies in the Research of 7 Chloro 4 Methoxyisoquinoline Analogues
Application of Molecular Modeling and Simulation Techniques
Molecular modeling and simulation serve as foundational tools in the study of 7-chloro-4-methoxyisoquinoline analogues. These techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of these molecules. Computational studies often employ methods like Density Functional Theory (DFT) to predict optimized molecular geometries, electronic structures, and vibrational frequencies. researchgate.netekb.eg For instance, the analysis of related halogenated isoquinolines suggests that substituents adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions within the aromatic system.
Molecular dynamics (MD) simulations further allow researchers to observe the conformational changes and intermolecular interactions of these compounds over time, providing a dynamic perspective on their behavior in various environments. This is particularly crucial for understanding how these molecules might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or property descriptors of compounds with their biological activities. researchgate.netneovarsity.org This method is pivotal in predicting the therapeutic potential of novel this compound analogues. mdpi.comd-nb.info
The process involves several key steps:
Data Set Selection: A collection of compounds with known biological activities is assembled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Mathematical models are constructed to establish a relationship between the descriptors and the observed activity. d-nb.info
Validation and Prediction: The model's predictive power is rigorously tested, and it is then used to estimate the activity of new, untested compounds. mdpi.com
QSAR studies enable the efficient screening of large virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency and desired properties. neovarsity.org
Table 1: Key Steps in QSAR Model Development
| Step | Description |
|---|---|
| 1. Data Collection | Assembling a dataset of compounds with measured biological activity. |
| 2. Descriptor Calculation | Computing molecular descriptors (e.g., physicochemical, topological) for each compound. |
| 3. Data Partitioning | Dividing the dataset into training and test sets to build and validate the model. mdpi.com |
| 4. Model Building | Using statistical methods to create a mathematical equation linking descriptors to activity. d-nb.info |
| 5. Model Validation | Assessing the model's robustness and predictive capability using internal and external validation techniques. |
| 6. Prediction | Applying the validated model to predict the activity of new, un-synthesized compounds. mdpi.com |
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of this compound analogues, docking is used to simulate their interaction with specific biological targets, such as enzymes or receptors.
For example, in the study of related quinoline (B57606) derivatives, molecular docking has been employed to understand their binding modes within the active sites of enzymes like Mtb DNA gyrase. researchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and pi-pi stacking, that are responsible for the compound's inhibitory activity. researchgate.net The predicted binding affinity, often expressed as a docking score or binding energy, helps in ranking and prioritizing compounds for further experimental testing. mdpi.com
In Silico Prediction of Pharmacokinetic Parameters
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. uniroma1.it In silico tools play a crucial role in the early assessment of these pharmacokinetic parameters, helping to identify potential liabilities before significant resources are invested in synthesis and testing. sciensage.infomdpi.com
Computational models can predict a range of properties, including:
Solubility: Essential for absorption and formulation. sciensage.info
Lipophilicity (LogP): Influences membrane permeability and distribution.
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system. nih.gov
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. nih.gov
Plasma Protein Binding: Affects the free concentration of the drug available to exert its effect. mdpi.com
For instance, the SwissADME web tool can be used to calculate various physicochemical descriptors and predict the drug-likeness and pharmacokinetic properties of novel compounds. mdpi.commdpi.com These predictions are invaluable for guiding the design of analogues with improved ADME profiles. nih.gov
Table 2: Predicted Physicochemical Properties of a Related Compound (4-Chloro-7-(3-chloropropoxy)-6-methoxy-3-quinolinecarbonitrile) chemscene.com
| Property | Value |
|---|---|
| TPSA | 55.14 |
| LogP | 3.77618 |
| H_Acceptors | 4 |
| H_Donors | 0 |
| Rotatable_Bonds | 5 |
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. Conformational analysis of this compound analogues involves identifying the low-energy conformations that the molecule is likely to adopt. researchgate.net
Computational methods can be used to explore the potential energy surface of a molecule and determine the relative stabilities of different conformers. This is particularly important for flexible molecules that can adopt multiple shapes. For related isoquinoline (B145761) structures, computational studies have shown how substituents orient themselves to minimize steric repulsion and maximize favorable electronic interactions. Understanding the preferred conformation is essential for designing molecules that fit optimally into the binding site of a biological target.
Advanced Computational Techniques for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. whiterose.ac.uk For the synthesis of this compound and its analogues, techniques like Density Functional Theory (DFT) can be used to model the reaction pathways. acs.org
These studies can:
Identify transition states and intermediates.
Calculate activation energies.
Provide insights into the role of catalysts and reaction conditions. acs.org
For example, a plausible reaction mechanism for the C2 amide formation in the synthesis of a related N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide has been proposed based on computational insights, suggesting the trapping of a highly electrophilic intermediate. mdpi.com This understanding of reaction mechanisms is invaluable for optimizing synthetic routes and developing novel synthetic methodologies. acs.org
Preclinical Biological Evaluation of 7 Chloro 4 Methoxyisoquinoline Analogues
In Vitro Pharmacological Characterization
The in vitro pharmacological assessment of 7-chloro-4-methoxyisoquinoline and its analogues involves a variety of assays to determine their biological activity at the cellular and molecular levels. These studies are crucial for understanding the mechanisms of action and for identifying promising compounds for further development.
Cell-Based Assays for Target Pathway Modulation
Cell-based assays are fundamental in early drug discovery to understand how a compound affects cellular functions and signaling pathways. These assays can be broadly categorized into phenotypic screens, which measure a change in cell behavior, and target-based screens, which are designed to measure the interaction of a compound with a specific molecular target. nih.govresearchgate.net
For compounds like this compound analogues, cell-based assays are employed to evaluate their impact on disease-relevant pathways. catapult.org.uk This can involve using engineered cell lines with reporter genes that signal the activation or inhibition of a specific pathway. nih.gov For instance, a luciferase reporter gene assay can be used to quantify the activity of a transcription factor that is a key component of a signaling pathway implicated in a disease. Other techniques like high-content screening (HCS) allow for the simultaneous analysis of multiple cellular parameters, providing a more comprehensive picture of the compound's effects. nih.gov
The complexity of the cellular environment is a key advantage of cell-based assays over purely biochemical assays. nih.gov Observing a compound's activity in a cellular context suggests that it can cross the cell membrane and engage with its intracellular target. nih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm direct target engagement within the cell by measuring the thermal stabilization of the target protein upon ligand binding. catapult.org.uk
Enzyme Inhibition Assays and Kinetic Characterization
Enzyme inhibition assays are critical for characterizing the interaction of this compound analogues with specific enzyme targets. These assays determine the potency of the compounds, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and can provide insights into the mechanism of inhibition. frontiersin.org
Kinetic characterization studies are performed to understand how a compound inhibits an enzyme. nih.gov This involves determining kinetic parameters such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ) in the presence and absence of the inhibitor. mdpi.com Such studies can reveal whether the inhibitor is competitive, non-competitive, or uncompetitive, providing valuable information about its binding site and mechanism of action. nih.govmdpi.com For example, a study on pyruvate (B1213749) kinase I from Babesia microti involved determining the Kₘ values for its substrates and then screening a panel of compounds for their inhibitory activity, followed by IC₅₀ determination for the most potent inhibitors. frontiersin.org
It is important to consider that the presence of reaction products can sometimes inhibit the enzyme, which can complicate the kinetic analysis. mdpi.com Therefore, careful experimental design and data analysis are necessary to accurately determine the kinetic parameters and the true nature of the inhibition. nih.gov
Parasite Growth Inhibition Assays
Analogues of this compound have been evaluated for their activity against various parasites, particularly those responsible for diseases like malaria and Chagas disease. nih.govfrontiersin.org Parasite growth inhibition assays are the primary method for assessing the in vitro efficacy of these compounds.
These assays typically involve culturing the parasites in the presence of varying concentrations of the test compound and measuring the inhibition of parasite proliferation. For Plasmodium falciparum, the causative agent of the most severe form of malaria, a common method is the SYBR Green I-based fluorescence assay, which quantifies parasite DNA. nih.gov Other methods include microscopic counting of Giemsa-stained parasites or assays that measure the activity of parasite-specific enzymes like lactate (B86563) dehydrogenase. mmv.org
In a study of 7-chloro-4-amino(oxy)quinoline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, a primary screening was performed on the epimastigote stage of the parasite. nih.gov The most potent compounds were then tested against the intracellular amastigote stage, which is the clinically relevant form of the parasite in humans. nih.gov The selectivity of the compounds is also assessed by simultaneously testing their cytotoxicity against mammalian cell lines. nih.gov
| Compound/Extract | Parasite | Assay Type | IC₅₀ (µM) | Source |
| MMV006087 | P. falciparum (3D7) | Growth Inhibition | 0.01656 | frontiersin.org |
| MMV006087 | P. falciparum (NF54) | Growth Inhibition | 0.00361 | frontiersin.org |
| MMV006087 | P. falciparum (Dd2) | Growth Inhibition | 0.06083 | frontiersin.org |
| Derivative 7 | T. cruzi (amastigote) | Growth Inhibition | - | nih.gov |
| Tannic acid | B. microti | Growth Inhibition | 0.77 | frontiersin.org |
| Apigenin | B. microti | Growth Inhibition | 2.10 | frontiersin.org |
| Shikonin | B. microti | Growth Inhibition | 1.73 | frontiersin.org |
| PKM2 inhibitor | B. microti | Growth Inhibition | 1.15 | frontiersin.org |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Antiproliferative and Apoptosis Induction Studies in Cancer Cell Lines
The antiproliferative activity of this compound analogues is evaluated against a panel of human cancer cell lines. mdpi.commdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used colorimetric assay to assess cell viability and determine the cytotoxic concentration (IC₅₀) of the compounds. mdpi.comrsc.org
Studies have shown that some 7-chloroquinoline (B30040) derivatives exhibit significant antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and carcinoma cells. mdpi.commdpi.com For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com
Beyond just inhibiting cell growth, researchers also investigate the mechanism of cell death induced by these compounds. Flow cytometry analysis is often used to study the cell cycle and determine if the compounds induce apoptosis (programmed cell death). rsc.orgnih.gov For instance, some 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce cell cycle arrest and apoptosis in lymphoma cells. mdpi.com The induction of apoptosis can be further confirmed by observing morphological changes, such as nuclear condensation and fragmentation, and by measuring the expression of key apoptotic proteins like p53 and Bax. rsc.org
| Compound | Cell Line | IC₅₀ (µM) | Effect | Source |
| Sulfinyl derivative 47 | CCRF-CEM | 0.55-2.74 | Cytotoxic | mdpi.com |
| Sulfonyl N-oxide 81 | HCT116 | - | Selective cytotoxicity | mdpi.comnih.gov |
| Benzimidazole (B57391) hybrid 5d | Leukemia/Lymphoma | 0.4-8 | Cytotoxic, cell cycle suppression | mdpi.com |
| Benzimidazole hybrid 12d | HuT78 | - | Apoptosis induction | mdpi.com |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. CCRF-CEM is a human acute lymphoblastic leukemia cell line. HCT116 is a human colorectal cancer cell line. HuT78 is a T-cell lymphoma cell line.
In Vivo Preclinical Efficacy Assessment
Following promising in vitro results, the preclinical efficacy of this compound analogues is assessed in animal models of disease. These in vivo studies are essential for evaluating the therapeutic potential of the compounds in a whole organism.
Rodent Models for Disease Progression Studies
Rodent models, particularly mice and rats, are widely used in preclinical research to study the progression of various diseases and to test the efficacy of new drug candidates. accscience.comfrontiersin.org The choice of animal model depends on the specific disease being studied. For example, in malaria research, mouse models infected with Plasmodium species are used to evaluate the antimalarial activity of compounds in vivo. mmv.org
For neurodegenerative diseases, various rodent models have been developed that mimic aspects of the human condition. accscience.comneurodegenerationresearch.eu These can include genetic models where a disease-causing gene is introduced, or toxicant-induced models where a chemical is used to induce neuronal damage. neurodegenerationresearch.eunih.gov For instance, N-methyl-N-nitrosourea (MNU) can be used to induce retinal degeneration in rodents, creating a model for retinitis pigmentosa. nih.gov
In these in vivo studies, the test compound is administered to the diseased animals, and its effect on disease progression is monitored. This can involve measuring various endpoints, such as parasite levels in the blood for infectious diseases, or behavioral and histopathological changes for neurodegenerative diseases. mmv.orgnih.gov The data from these studies are crucial for determining whether a compound warrants further development and for informing the design of clinical trials in humans.
Assessment of Compound Efficacy in Relevant Biological Systems
The isoquinoline (B145761) scaffold is a common motif in many biologically active compounds. Analogues of this compound have been explored for their potential as therapeutic agents, particularly in the field of oncology and inflammatory diseases. For instance, certain quinoline (B57606) and isoquinoline derivatives have demonstrated inhibitory activity against key cellular signaling pathways implicated in cancer.
Research into quinoxaline (B1680401) analogues, which share structural similarities with the quinoline and isoquinoline systems, has identified compounds with selective cytotoxicity for solid tumors. nih.gov Specifically, a series of analogues of the herbicide Assure demonstrated that compounds with a halogen (such as chlorine) at the 7-position had curative activity in preclinical models of solid tumors. nih.gov This suggests that the 7-chloro substitution on an isoquinoline ring could be a critical feature for anticancer efficacy.
Furthermore, isoquinoline derivatives have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in autoimmune and inflammatory diseases. researchgate.netacs.org A potent and selective IRAK4 inhibitor, PF-06650833, which incorporates a methoxyisoquinoline carboxamide moiety, has shown efficacy in both preclinical and clinical studies. researchgate.net This highlights the potential of the methoxyisoquinoline scaffold in developing treatments for inflammatory conditions.
The biological efficacy of a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues has also been assessed. nih.gov In this series, substitutions on the isoquinoline ring were found to significantly impact the compound's activity at opioid receptors. nih.gov For example, compound 4 (17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(1-chloro-4-methoxyisoquinoline-3-carboxamido)morphinan) was identified as a potent and efficacious MOR ligand. nih.gov
| Compound Class | Biological Target/System | Observed Efficacy of Analogues | Reference |
|---|---|---|---|
| 7-Halo-Quinoxaline Analogues | Solid Tumors (murine models) | Curative activity observed with halogen at the 7-position. | nih.gov |
| Methoxyisoquinoline Carboxamides | IRAK4 (autoimmune diseases) | Potent and selective inhibition of IRAK4, leading to clinical development (e.g., PF-06650833). | researchgate.net |
| Substituted Isoquinoline-3-Carboxamido Morphinans | Opioid Receptors | Substitutions on the isoquinoline ring modulate potency and efficacy at the mu-opioid receptor (MOR). | nih.gov |
Investigation of Metabolic Pathways
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. For isoquinoline derivatives, metabolic studies are crucial for optimizing properties like bioavailability and half-life. if-pan.krakow.pl
In Vitro Metabolic Stability Studies in Liver Preparations
The metabolic stability of a new chemical entity is often first assessed using in vitro systems like liver microsomes or hepatocytes. nih.govsrce.hrnuvisan.com These assays measure the rate of metabolism of a compound, providing key parameters such as intrinsic clearance (CLint) and half-life (t1/2). if-pan.krakow.pl For isoquinoline-based compounds, these studies help to identify metabolic liabilities and guide further chemical modification.
While specific data for this compound is not publicly available, studies on analogous structures provide valuable insights. For example, in the development of IRAK4 degraders, the metabolic stability of various heterocyclic compounds, including those with isoquinoline-like fragments, was evaluated in human and rat liver microsomes. acs.org These studies are essential for selecting candidates with desirable pharmacokinetic properties suitable for oral administration. researchgate.net The data from such studies, often presented as intrinsic clearance, allows for the ranking of compounds based on their expected metabolic breakdown rate. nih.gov
| Compound Series | In Vitro System | Measured Parameter | General Finding | Reference |
|---|---|---|---|---|
| IRAK4 Degraders (including heterocyclic moieties) | Human and Rat Liver Microsomes (HLM/RLM) | Intrinsic Clearance (CLint) | Stability data guided the optimization of molecules to achieve suitable oral pharmacokinetic profiles. | acs.org |
| 2-Phenylaminophenylacetic Acid Analogues | Human Liver Microsomes | Metabolic Stability | Structural modifications, including halogenation, led to significant changes in metabolic stability. | nih.gov |
| General New Chemical Entities | Liver Microsomes and Hepatocytes | Half-life (t1/2), Intrinsic Clearance (CLint) | These systems are standard for high-throughput screening to predict in vivo hepatic clearance. | if-pan.krakow.plsrce.hr |
Identification of Metabolites and Metabolic Enzymes
Identifying the metabolites of a drug candidate and the enzymes responsible for their formation is a critical step in preclinical development. lcms.czchemrxiv.org This information helps to understand the clearance pathways and to assess the risk of forming active or reactive metabolites. nih.gov The primary enzymes involved in the metabolism of many drugs are the cytochrome P450 (CYP) family. plos.orgnih.gov
For isoquinoline alkaloids and their synthetic analogues, metabolism often involves Phase I reactions such as oxidation and demethylation, followed by Phase II conjugation reactions. Common metabolic transformations for methoxy-substituted compounds include O-demethylation. For chloro-substituted aromatic rings, hydroxylation is a common metabolic pathway.
Studies on various isoquinoline alkaloids have shown that they can interact with and be metabolized by several human CYP enzymes. nih.gov Specifically, CYP2D6 and CYP2C19 have been identified as being significantly inhibited by a number of isoquinoline alkaloids, while CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A4 are also involved to varying degrees. nih.govresearchgate.net For a related compound, chloroxoquinoline, studies in rats indicated that it is an auto-inducer of CYP3A and CYP1A. plos.org This suggests that chloro-substituted quinolines and isoquinolines can have complex interactions with these important metabolic enzymes.
| Parent Compound Class | Common Metabolic Reactions | Key Metabolizing Enzymes | Reference |
|---|---|---|---|
| Methoxy-substituted aromatics | O-demethylation | CYP P450 family | chemrxiv.org |
| Chloro-substituted aromatics | Hydroxylation | CYP P450 family | genome.jp |
| Isoquinoline Alkaloids | Oxidation, Demethylation | CYP2D6, CYP2C19, CYP3A4, CYP1A2 | nih.govresearchgate.net |
| Chloroxoquinoline | Induction of metabolism | CYP3A, CYP1A (in rats) | plos.org |
Comparative Metabolomic Analysis in Biological Systems
Comparative metabolomics can be a powerful tool to understand how structural modifications within a series of analogues affect their metabolic profiles. nih.gov By comparing the metabolites formed from different but related compounds, researchers can build structure-activity relationships (SAR) and structure-metabolism relationships (SMR). This approach can reveal how changes in substitution patterns influence metabolic stability and the types of metabolites produced.
For example, a comparative analysis of 2-phenylaminophenylacetic acid analogues with varying halogen and aliphatic substituents demonstrated that these chemical modifications led to noticeable differences in metabolic stability and the composition of reactive metabolites. nih.gov This highlights the sensitivity of metabolic pathways to even subtle structural changes.
Medicinal Chemistry and Drug Design Strategies for Isoquinoline Based Compounds
Lead Compound Identification and Optimization Leveraging Isoquinoline (B145761) Scaffolds
The journey of drug discovery often begins with a "hit" or "lead" compound—a molecule that exhibits a desired biological activity. This initial compound is then systematically modified to enhance its potency, selectivity, and pharmacokinetic properties in a process known as lead optimization. While specific lead optimization campaigns starting directly from 7-Chloro-4-methoxyisoquinoline are not widely reported in public literature, the optimization of the closely related 7-methoxyisoquinoline (B1361142) scaffold provides a compelling blueprint for this process.
A prime example is the development of the clinical candidate PF-06650833 (Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). researchgate.netnih.gov The process began with a micromolar hit identified from a fragment-based screening, which was then iteratively optimized. This medicinal chemistry effort involved the judicious placement of functional groups to improve potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to a clinical candidate with nanomolar potency in cellular assays. researchgate.net The optimization trajectory highlights a significant increase in lipophilic efficiency, demonstrating the successful conversion of a simple fragment into a complex drug candidate suitable for oral administration. nih.gov
Similarly, related structures like 4-Bromo-7-methoxyisoquinoline are considered potential lead compounds for developing new therapies against cancer or infectious diseases, underscoring the value of the substituted isoquinoline core in initiating drug discovery projects. smolecule.com The strategic modification of such scaffolds is a cornerstone of modern medicinal chemistry. researchgate.net
Table 1: Research Findings on Isoquinoline Scaffold Optimization
| Compound/Scaffold | Key Strategy | Target/Application | Research Highlights | Citations |
|---|---|---|---|---|
| 7-Methoxyisoquinoline Scaffold | Fragment-Based Drug Design (FBDD), Lead Optimization | IRAK4 Inhibition | Optimized from a micromolar fragment hit to the nanomolar clinical candidate PF-06650833 (Zimlovisertib). | researchgate.netnih.gov |
| 4-Bromo-7-methoxyisoquinoline | Lead Compound | Cancer, Infectious Diseases | Identified as a potential starting point for drug discovery programs. | smolecule.com |
| Thiazolecarboxamide Derivative | Structural Modification | IRAK4 Inhibition | Served as a lead compound for structural modifications to improve DMPK properties. | researchgate.net |
Molecular Modification and Hybridization Approaches for Novel Drug Candidates
Molecular modification and hybridization are powerful strategies to develop novel drug candidates with improved efficacy or a dual mechanism of action. This involves chemically altering a known active scaffold or covalently linking two or more pharmacophores to create a single hybrid molecule. mdpi.comresearchgate.net
While direct hybridization of this compound is not prominently featured, extensive research on the isomeric 7-chloro-4-aminoquinoline core demonstrates the power of this approach. This scaffold has been successfully hybridized with various heterocyclic moieties to generate compounds with significant therapeutic potential. mdpi.com
Pyrazoline Hybrids: New hybrid analogues containing both 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) fragments have been synthesized. Several of these compounds showed significant cytostatic activity against human cancer cell lines, with GI50 values in the nanomolar to low micromolar range, and also exhibited antifungal activity. nih.gov
Benzimidazole (B57391) Hybrids: Novel hybrids linking 7-chloro-4-aminoquinoline with a benzimidazole moiety have been designed as potential anticancer agents. These compounds were evaluated for their antiproliferative activity, with some showing strong cytotoxic effects and the ability to suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com
1,2,3-Triazole Hybrids: Leveraging click chemistry, researchers have synthesized 4-amino-7-chloroquinoline-based hybrids incorporating a 1,2,3-triazole ring. This molecular hybridization strategy aims to broaden the structural diversity and enhance the biological activities of the parent compounds. mdpi.com
Furthermore, molecular modification is exemplified by the synthesis of 7-Chloro-4-methoxy-thieno[2,3-b]quinoline-2-carboxylate , where a thiophene (B33073) ring is fused to the quinoline (B57606) core, creating a novel thienoquinoline structure. researchgate.net Thienoquinolines are recognized for a wide range of biological activities, and such modifications represent a key method for discovering new therapeutic agents. researchgate.net
Table 2: Examples of Hybrid Molecules Based on the Chloro-Quinoline/Isoquinoline Scaffold
| Scaffold | Hybridized Moiety | Therapeutic Area | Research Finding | Citations |
|---|---|---|---|---|
| 7-Chloro-4-aminoquinoline | 2-Pyrazoline | Anticancer, Antifungal | Hybrids showed significant cytostatic activity (GI50 0.05 to 0.95 µM) against cancer cell lines. | nih.gov |
| 7-Chloro-4-aminoquinoline | Benzimidazole | Anticancer | Hybrids effectively suppressed cell cycle progression in leukemia and lymphoma cells. | mdpi.com |
| 7-Chloro-4-aminoquinoline | 1,2,3-Triazole | General Drug Discovery | Synthesis of novel hybrids via Cu(I)-catalyzed click chemistry to create structural diversity. | mdpi.com |
Prodrug Design and Development for Targeted Delivery
Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or lack of site-specific delivery. A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body.
Specific prodrugs of this compound have not been detailed in the available literature. However, analysis of related structures provides insight into potential strategies. For instance, in the related compound 4-Bromo-1-chloro-6-methoxyisoquinoline , it has been noted that introducing an ester group can provide a site for hydrolysis, offering a potential handle for prodrug development.
A more advanced approach to targeted delivery involves the use of nanocarriers. This has been demonstrated with the potent 7-methoxyisoquinoline-based IRAK4 inhibitor, PF-06650833. To improve its therapeutic index, the inhibitor was encapsulated in polymeric nanoparticles. This formulation increased the aqueous dispersibility of the compound by 40-fold and enabled efficient, targeted delivery to inflamed tissues in preclinical models of ulcerative colitis and paw edema. researchgate.net The nanoparticle-delivered inhibitor showed a significant anti-inflammatory effect without obvious systemic toxicity, showcasing a sophisticated method for targeted drug delivery. researchgate.net
Design of Inhibitors Targeting Specific Biological Pathways
A cornerstone of modern drug design is the creation of molecules that selectively inhibit specific enzymes or receptors within a biological pathway implicated in disease. The substituted isoquinoline scaffold is a versatile framework for developing such targeted inhibitors.
Derivatives of 7-methoxyisoquinoline have been central to the development of highly selective inhibitors targeting Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . researchgate.net IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1R signaling pathways, which are central to the innate immune response and are implicated in numerous inflammatory and autoimmune diseases. researchgate.net
PF-06650833 (Zimlovisertib): This clinical candidate, built on a 1-substituted-7-methoxyisoquinoline-6-carboxamide scaffold, is a potent and selective IRAK4 inhibitor with an IC50 of 0.2 nM in cellular assays. researchgate.net Its development from a fragment hit to a clinical candidate underscores the utility of the isoquinoline core for achieving high target affinity and selectivity. nih.gov
1-Chloro-7-methoxyisoquinoline-6-carbonitrile: This related compound also acts as an inhibitor of IRAK4, demonstrating that the 1-chloro-7-methoxyisoquinoline (B1592830) core is a viable scaffold for targeting this kinase. Its activity suggests potential therapeutic applications in autoimmune diseases and certain cancers by modulating immune responses.
Beyond IRAK4, the isomeric 7-chloroquinoline (B30040) scaffold has been used to target other critical pathways. Derivatives of 7-chloro-4-phenoxyquinoline have been investigated as small-molecule inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and c-Met kinase, both of which are important targets in oncology. researchgate.net
Table 3: Isoquinoline-Based Inhibitors and Their Biological Targets
| Inhibitor Scaffold | Target Pathway/Enzyme | IC50 / Potency | Disease Area | Citations |
|---|---|---|---|---|
| 1-Substituted-7-methoxyisoquinoline (PF-06650833) | IRAK4 | 0.2 nM (cellular assay) | Inflammatory & Autoimmune Diseases | researchgate.net |
| 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | IRAK4 | - | Inflammatory & Autoimmune Diseases, Cancer | |
| 7-Chloro-4-phenoxyquinoline derivatives | VEGFR2 / c-Met Kinase | - | Cancer | researchgate.net |
| 7-Chloro-l-methoxy-isoquinoline-4-sulfonyl chloride derivative | GPR17 Modulator | - | CNS Disorders (e.g., Multiple Sclerosis) | google.com |
Exploration of Isoquinoline Derivatives as Scaffolds for Central Nervous System Agents
The unique structural and physicochemical properties of isoquinoline derivatives make them attractive scaffolds for agents targeting the central nervous system (CNS). Developing drugs for CNS disorders presents the additional challenge of crossing the blood-brain barrier.
Recent research has identified isoquinoline derivatives as promising modulators of CNS targets. A patent application described novel 7-Chloro-l-methoxy-isoquinoline-4-sulfonyl chloride derivatives as modulators of GPR17, a G-protein coupled receptor implicated in CNS disorders such as multiple sclerosis. google.com
In a different approach, researchers optimized the structure of papaverine, an isoquinoline alkaloid, to develop selective inhibitors for Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is highly expressed in the brain, and its inhibition is a therapeutic strategy for CNS disorders like schizophrenia. This optimization effort led to the synthesis of several new isoquinoline analogues, including 1-(3-Fluoro-4-methoxybenzyl)-6-(2-fluoroethoxy)-7-methoxyisoquinoline oxalate , which displayed inhibitory activity against PDE10A. nih.gov
Furthermore, while based on the isomeric quinoline core, N-(7-chloro-quinolin-2-yl)benzamides have been noted as interesting molecular models for research into agents for treating central and peripheral nervous system disorders, highlighting the broader potential of the chloro-substituted heterocyclic scaffold in neuropharmacology. mdpi.com
Future Directions and Emerging Research Avenues for 7 Chloro 4 Methoxyisoquinoline Research
Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mdpi.commednexus.org These technologies offer powerful tools for exploring the therapeutic potential of isoquinoline derivatives like 7-Chloro-4-methoxyisoquinoline. ML algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby streamlining the identification of promising drug candidates. mdpi.com
Deep learning models, a subset of ML, are particularly adept at handling the complex, high-dimensional data associated with molecular structures and biological systems. mdpi.com For instance, generative models such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs) can design novel molecules with specific desired properties. mednexus.org A model known as MedGAN has been successfully used to generate novel quinoline-scaffold molecules, demonstrating an ability to produce effective and unique chemical structures. mdpi.com These approaches could be applied to the this compound scaffold to generate derivatives with enhanced efficacy or improved safety profiles. The accurate prediction of drug-target interactions is another critical area where ML is making a significant impact, helping to elucidate the mechanisms of action for compounds like this compound. mdpi.com
Table 1: Applications of AI/ML in Isoquinoline Drug Discovery
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Target Identification | Using algorithms to analyze biological data and identify novel protein targets for therapeutic intervention. mdpi.com | Could identify novel biological targets for which this compound derivatives may show high affinity and efficacy. |
| De Novo Drug Design | Employing generative models to create entirely new molecular structures with optimized properties. mednexus.org | Generation of novel derivatives based on the this compound core to improve activity against specific diseases. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound. mdpi.com | Early-stage virtual screening of derivatives to filter out candidates with poor pharmacokinetic profiles or high toxicity risk. |
| Bioactivity Screening | High-throughput virtual screening of compound libraries to predict their biological activity against various targets. mednexus.org | Rapidly assessing the potential of a library of this compound analogs against a wide range of diseases. |
Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
The precise characterization of molecular structure is fundamental to understanding a compound's function. Advanced spectroscopic techniques are indispensable for the structural elucidation of complex heterocyclic compounds like isoquinoline derivatives. researchgate.netipb.pt While one-dimensional Nuclear Magnetic Resonance (NMR) is routinely used, modern research relies on more sophisticated methods to resolve complex structures and study their dynamic behavior. nih.govipb.pt
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning proton and carbon signals, which is essential for confirming the constitution of newly synthesized derivatives of this compound. ipb.pt Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become a central tool for analyzing molecular structures. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) allows for detailed structural characterization by fragmenting ions to reveal key structural motifs. nih.govresearchgate.net These methods are highly sensitive, often requiring only nanogram quantities of a substance. researchgate.net
These advanced techniques are not only for static structural confirmation but are also crucial for studying the dynamic interactions between a molecule like this compound and its biological targets, providing insights into its mechanism of action.
Table 2: Spectroscopic Techniques for Isoquinoline Analysis
| Technique | Information Provided | Application in this compound Research |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information on proton-proton and proton-carbon correlations, revealing the complete molecular skeleton. ipb.pt | Unambiguous confirmation of the structure of new derivatives and elucidation of isomeric forms. |
| Tandem Mass Spectrometry (MS/MS) | Determines molecular weight and provides structural information through controlled fragmentation patterns. nih.govresearchgate.net | Identification of metabolites and degradation products; confirmation of molecular structure. |
| X-ray Crystallography | Gives the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov | Definitive determination of the solid-state conformation and stereochemistry of derivatives. |
| LC-NMR | Combines the separation power of liquid chromatography with the structural elucidation capability of NMR. researchgate.net | Simultaneous isolation and structural analysis of compounds from complex reaction mixtures or biological samples. |
Collaborative Research Initiatives in Global Health Challenges
The complex nature of global health challenges, such as cancer, infectious diseases, and chronic inflammatory conditions, necessitates collaborative research efforts. researchoutreach.org Isoquinoline and quinoline (B57606) derivatives have demonstrated potential as anticancer, antimalarial, and anti-inflammatory agents, making them relevant scaffolds for addressing these issues. wisdomlib.orgnih.govdurham.ac.uk Future research on this compound will benefit immensely from integration into broader collaborative networks that bring together academic institutions, pharmaceutical companies, and non-profit organizations. researchoutreach.orgmdpi.com
Such initiatives facilitate the sharing of compound libraries, screening platforms, and clinical data, which can accelerate the research and development pipeline. For example, research into isoquinoline alkaloids from plant species has shown potential against viruses like SARS-CoV-2, highlighting the importance of exploring natural and synthetic compound libraries in response to public health emergencies. mdpi.com By participating in open-science platforms and international consortia, researchers working on this compound can test its efficacy against a wider range of diseases, including neglected tropical diseases and newly emerging viral threats. This collaborative approach not only pools resources and expertise but also enhances the visibility and potential impact of the research. mdpi.com
Table 3: Potential Collaborative Research Areas for Isoquinolines
| Global Health Challenge | Role of Isoquinoline/Quinoline Research | Potential Contribution of this compound |
|---|---|---|
| Oncology | Development of novel kinase inhibitors and antiproliferative agents. nih.govdurham.ac.uk | Investigation as a scaffold for new anticancer drugs targeting specific signaling pathways in tumors. |
| Infectious Diseases (e.g., Malaria, COVID-19) | Discovery of new antimicrobial and antiviral compounds to combat drug resistance and new pathogens. nih.govmdpi.com | Screening against a panel of infectious agents to identify potential lead compounds for anti-infective therapies. |
| Inflammatory Diseases (e.g., Rheumatoid Arthritis) | Design of inhibitors for key inflammatory targets like Protein Kinase C (PKC). researchoutreach.org | Exploration as a potential anti-inflammatory agent by evaluating its effect on inflammatory pathways. |
| Neurodegenerative Diseases | Research into compounds that can modulate pathways involved in diseases like Alzheimer's and Parkinson's. | Investigation of its derivatives for activity on neurological targets. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-chloro-4-methoxyisoquinoline, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with a quinoline precursor (e.g., 4,7-dichloroquinoline) and introduce methoxy groups via nucleophilic substitution. Magnesium and ammonium chloride are effective catalysts in aqueous NaOH for hydroxylation .
-
Step 2 : Methoxylation using methylating agents (e.g., methyl iodide) under controlled pH (8–10) to avoid over-alkylation.
-
Optimization Variables :
-
Catalysts : Grubbs second-generation catalyst for ring-closing metathesis in dichloromethane .
-
Temperature : Stepwise heating (rt → 300°C) for cyclization .
-
Validation : Monitor reaction progress via TLC and characterize intermediates using HPLC.
- Table 1 : Synthetic Approaches Comparison
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C-Cl at ~600 cm⁻¹, C-O-C methoxy at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substitution .
- ¹³C NMR : Quinoline carbons resonate at δ 120–160 ppm; methoxy carbon at δ 55–60 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ≈ 207 for C₁₀H₉ClNO) and fragmentation patterns (e.g., loss of Cl, CH₃O) .
Q. How can purity and isomer-free synthesis of this compound be ensured?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) to separate isomers .
- Recrystallization : Employ ethanol/water mixtures for high-purity crystals .
- Analytical Validation : Combine HPLC (≥95% purity threshold) and melting point analysis (compare to literature values) .
Advanced Research Questions
Q. How does the methoxy group at position 4 influence the compound’s bioactivity compared to other substitutions?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-hydroxy, 4-ethoxy) and test against biological targets (e.g., malaria parasites).
- Data Interpretation : Compare IC₅₀ values; methoxy groups enhance lipophilicity and membrane permeability, as seen in chloroquine derivatives .
- Table 2 : Bioactivity Comparison of Substituted Isoquinolines
| Substituent | Target (e.g., Plasmodium) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-OCH₃ | PfATP6 transporter | 0.8 | |
| 4-OH | Same target | 1.5 |
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Root-Cause Analysis : Compare solvent polarity (e.g., water vs. dichloromethane), catalyst loading, and reaction time across studies .
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, pH) and identify optimal conditions .
- Reproducibility : Adhere to standardized protocols (e.g., IUPAC guidelines) for reporting yields and characterization .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian09; calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
- Validation : Cross-check predictions with experimental kinetic data (e.g., reaction rates with varying substituents) .
Q. What advanced analytical methods can quantify trace impurities in this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
